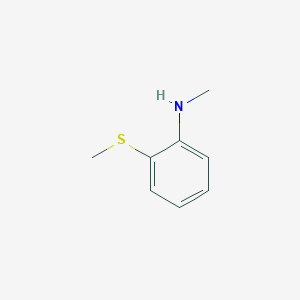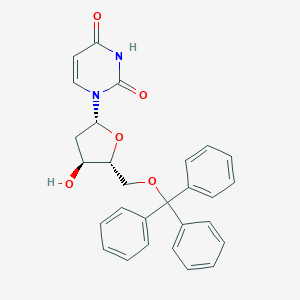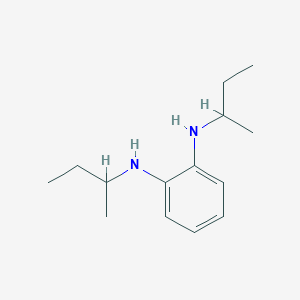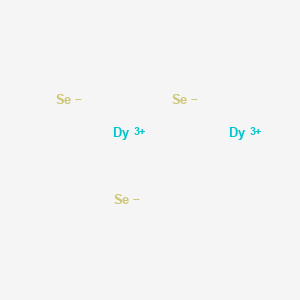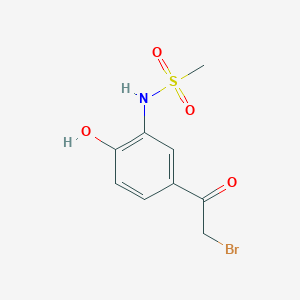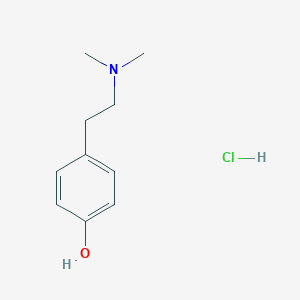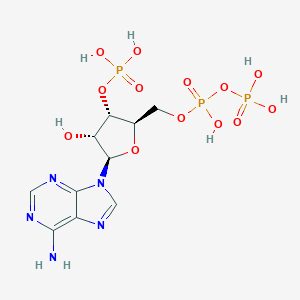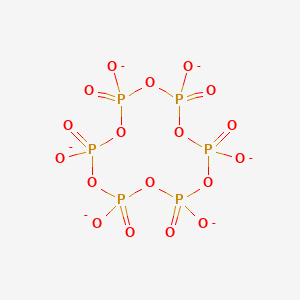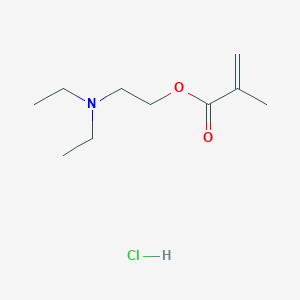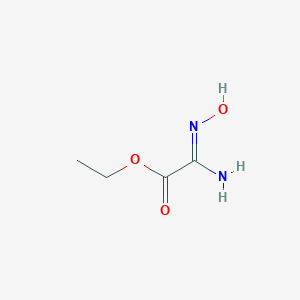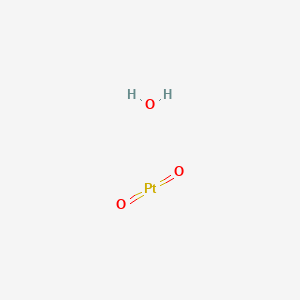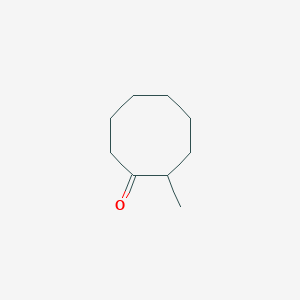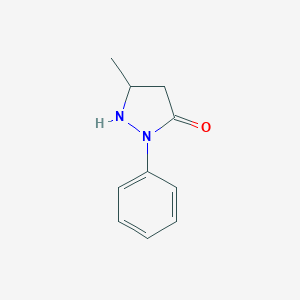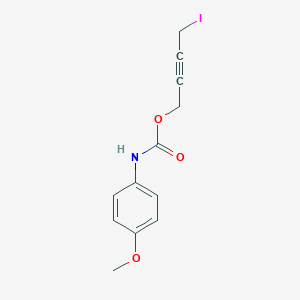
4-iodobut-2-ynyl N-(4-methoxyphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-iodobut-2-ynyl N-(4-methoxyphenyl)carbamate, also known as INCB018424, is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. It was first synthesized by Incyte Corporation and is currently in clinical trials for the treatment of various inflammatory and autoimmune diseases.
Mechanism Of Action
4-iodobut-2-ynyl N-(4-methoxyphenyl)carbamate is a selective inhibitor of JAK1, JAK2, and JAK3, which are enzymes involved in the signaling pathways of various cytokines and growth factors. By inhibiting these enzymes, 4-iodobut-2-ynyl N-(4-methoxyphenyl)carbamate blocks the downstream signaling pathways that lead to inflammation and immune cell activation.
Biochemical And Physiological Effects
4-iodobut-2-ynyl N-(4-methoxyphenyl)carbamate has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in various preclinical models. It also reduces the activation of immune cells, such as T cells and B cells, which play a key role in autoimmune diseases. In addition, 4-iodobut-2-ynyl N-(4-methoxyphenyl)carbamate has been shown to have a favorable safety profile in preclinical and clinical studies.
Advantages And Limitations For Lab Experiments
One advantage of using 4-iodobut-2-ynyl N-(4-methoxyphenyl)carbamate in lab experiments is its selectivity for JAK1, JAK2, and JAK3, which allows for the specific targeting of these enzymes without affecting other signaling pathways. However, one limitation is that it may not be effective in all inflammatory and autoimmune diseases, as the underlying mechanisms of these diseases can vary.
Future Directions
For the research of 4-iodobut-2-ynyl N-(4-methoxyphenyl)carbamate include further clinical trials to evaluate its safety and efficacy in various inflammatory and autoimmune diseases. In addition, there is ongoing research to develop more selective JAK inhibitors that target specific JAK isoforms, which may have improved efficacy and safety profiles. Finally, there is interest in exploring the potential use of JAK inhibitors in combination with other therapies, such as biologics, to achieve synergistic effects.
Synthesis Methods
4-iodobut-2-ynyl N-(4-methoxyphenyl)carbamate is synthesized using a multi-step process that involves the reaction of 4-methoxyphenyl isocyanate with 4-iodobut-2-yn-1-ol in the presence of a base. The resulting intermediate is then reacted with 1,4-dibromobutane to form the final product. The synthesis method has been optimized to produce high yields and purity of the compound.
Scientific Research Applications
4-iodobut-2-ynyl N-(4-methoxyphenyl)carbamate has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing inflammation and improving symptoms in preclinical models of these diseases.
properties
CAS RN |
14313-51-0 |
|---|---|
Product Name |
4-iodobut-2-ynyl N-(4-methoxyphenyl)carbamate |
Molecular Formula |
C12H12INO3 |
Molecular Weight |
345.13 g/mol |
IUPAC Name |
4-iodobut-2-ynyl N-(4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C12H12INO3/c1-16-11-6-4-10(5-7-11)14-12(15)17-9-3-2-8-13/h4-7H,8-9H2,1H3,(H,14,15) |
InChI Key |
HLSLTRJZIMUVRV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)OCC#CCI |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)OCC#CCI |
Other CAS RN |
14313-51-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



